N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a hexahydrocyclohepta[c]pyrazole ring system. The presence of the methoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-methoxyphenyl)ethylamine with a suitable cycloheptanone derivative under acidic or basic conditions to form the hexahydrocyclohepta[c]pyrazole ring. The carboxamide group can then be introduced through the reaction with a carboxylic acid derivative or an isocyanate. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like thiols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can be compared with other similar compounds, such as:
N-[2-(2-methoxyphenyl)ethyl]-2-pyrazinecarboxamide: This compound has a similar methoxyphenyl group but differs in the ring structure.
Methoxyphenyl thiazole carboxamide derivatives: These compounds share the methoxyphenyl group but have a thiazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-23-16-10-6-5-7-13(16)11-12-19-18(22)17-14-8-3-2-4-9-15(14)20-21-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
YAGMVAGIMBIIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NNC3=C2CCCCC3 |
Origin of Product |
United States |
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